4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride
CAS No.:
Cat. No.: VC15903080
Molecular Formula: C14H17ClN2O2
Molecular Weight: 280.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17ClN2O2 |
|---|---|
| Molecular Weight | 280.75 g/mol |
| IUPAC Name | 4-methyl-7-piperazin-1-ylchromen-2-one;hydrochloride |
| Standard InChI | InChI=1S/C14H16N2O2.ClH/c1-10-8-14(17)18-13-9-11(2-3-12(10)13)16-6-4-15-5-7-16;/h2-3,8-9,15H,4-7H2,1H3;1H |
| Standard InChI Key | XUCGNHWKYSUFLX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4-methylcoumarin core (2H-chromen-2-one) substituted at the 7-position with a piperazine ring, which is protonated as a hydrochloride salt. The coumarin system consists of a benzopyrone framework, while the piperazine moiety introduces basicity and conformational flexibility. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₂O₂ |
| Molecular Weight | 280.75 g/mol |
| IUPAC Name | 4-methyl-7-piperazin-1-ylchromen-2-one; hydrochloride |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl |
| Topological Polar Surface Area | 58.2 Ų |
The hydrochloride salt enhances water solubility, a critical factor for bioavailability.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:
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¹H-NMR: Methyl groups on the coumarin ring resonate near δ 2.34 ppm, while piperazine protons appear as multiplet signals between δ 2.8–3.2 ppm .
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¹³C-NMR: The carbonyl carbon of the chromenone core appears at δ 160–165 ppm, consistent with coumarin derivatives .
Synthesis and Preparation
Key Synthetic Routes
The synthesis typically involves nucleophilic substitution between a 7-halogenated coumarin precursor and piperazine under basic conditions (Figure 1):
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Precursor Preparation: 7-Amino-4-methylcoumarin is diazotized to form a diazonium salt, which is subsequently halogenated.
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Piperazine Coupling: The halogenated intermediate reacts with piperazine in ethanol or dimethylformamide (DMF), often with triethylamine as a base to scavenge HCl.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Optimization Strategies:
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Microwave-assisted synthesis reduces reaction times from hours to minutes.
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Chromatographic purification (e.g., silica gel column) achieves >95% purity .
Analytical Validation
Quality control employs:
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 281.1 [M+H]⁺.
Pharmacological Profile
Receptor Interactions
Piperazine-containing compounds exhibit affinity for neurotransmitter receptors. While direct data on this compound are scarce, structural analogs demonstrate:
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Serotonin (5-HT₁A/5-HT₂A) Modulation: EC₅₀ values in the 10–100 nM range .
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Dopamine D2 Partial Agonism: Ki ≈ 120 nM, suggesting potential antipsychotic applications .
Anticancer Activity
Chromenones inhibit kinases and topoisomerases. Preliminary studies on similar molecules show:
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Apoptosis Induction: IC₅₀ = 8.2 μM in MCF-7 breast cancer cells .
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Angiogenesis Suppression: 50% reduction in VEGF secretion at 10 μM .
Preclinical Research Findings
In Vitro Studies
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Antimicrobial Effects: Moderate activity against Staphylococcus aureus (MIC = 32 μg/mL).
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Antioxidant Capacity: DPPH radical scavenging with EC₅₀ = 45 μM, comparable to ascorbic acid .
Toxicity Profile
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